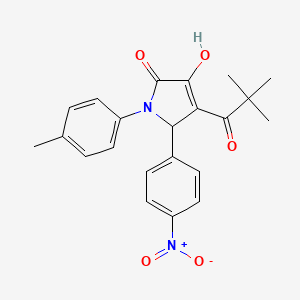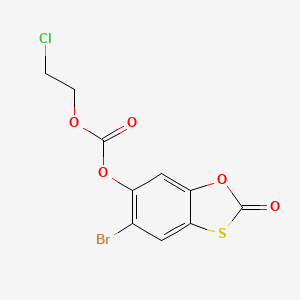![molecular formula C22H15FN2O2S B11514217 (2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11514217.png)
(2Z)-2-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-a][1,3]benzimidazole structure, followed by the introduction of the 2-fluorophenyl and 2-furyl groups. The final step involves the formation of the methylene bridge, which is achieved through a condensation reaction under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-pressure reactions, catalytic processes, and continuous flow chemistry can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce fully saturated derivatives.
Scientific Research Applications
2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one include other thiazolo[3,2-a][1,3]benzimidazole derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications.
Uniqueness
What sets 2-{(Z)-1-[5-(2-fluorophenyl)-2-furyl]methylidene}-7,8-dimethyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-3-one apart is its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the 2-fluorophenyl and 2-furyl groups, along with the methylene bridge, makes this compound particularly interesting for further research and development.
Properties
Molecular Formula |
C22H15FN2O2S |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
(2Z)-2-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-5,6-dimethyl-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C22H15FN2O2S/c1-12-7-9-17-20(13(12)2)24-22-25(17)21(26)19(28-22)11-14-8-10-18(27-14)15-5-3-4-6-16(15)23/h3-11H,1-2H3/b19-11- |
InChI Key |
IRTDMLYKHIWUGP-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N3C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5F)/SC3=N2)C |
Canonical SMILES |
CC1=C(C2=C(C=C1)N3C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5F)SC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-(acetyloxy)-2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11514136.png)
![2-({5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)propanamide](/img/structure/B11514140.png)
![1-benzyl-7-(pyridin-2-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11514150.png)

![N-(3-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11514161.png)
![4-[(E)-(2-Methoxyphenyl)diazenyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B11514167.png)
![2-[(3,5-Di-tert-butyl-4-chlorophenyl)sulfanyl]quinoline-4-carbonitrile](/img/structure/B11514175.png)
methanone](/img/structure/B11514181.png)
![9a-[(E)-2-(3-bromophenyl)ethenyl]-9,9-dimethyl-9,9a-dihydro-1H-imidazo[1,2-a]indol-2(3H)-one](/img/structure/B11514183.png)
![(2E)-2-(hydroxyimino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]ethanehydrazide](/img/structure/B11514191.png)
![Methyl 2-[(4-chlorophenyl)formamido]-2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoropropanoate](/img/structure/B11514192.png)
![methyl 4-[({[4-{[(E)-(4-bromophenyl)methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11514195.png)
![ethyl 6-benzyl-2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11514218.png)

